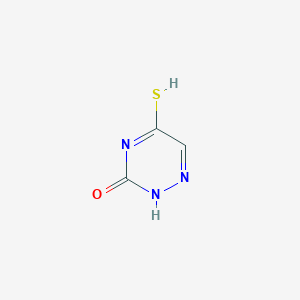

5-sulfanyl-2H-1,2,4-triazin-3-one

Description

5-Sulfanyl-2H-1,2,4-triazin-3-one is a sulfur-containing heterocyclic compound belonging to the 1,2,4-triazin-3-one family. This scaffold is notable for its structural resemblance to pyrimidine bases, enabling diverse biological interactions. The sulfur moiety may enhance redox activity or metal coordination, expanding its pharmacological and chemical utility .

Properties

IUPAC Name |

5-sulfanyl-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c7-3-5-2(8)1-4-6-3/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONSCLFUDKBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)N=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NNC(=O)N=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The cyclocondensation of thiosemicarbazide with α-diketones or α-ketoesters represents a foundational approach to constructing the 1,2,4-triazin-3-one core. For example, the reaction of thiosemicarbazide with glyoxal derivatives under reflux conditions in ethanol yields 5-sulfanyl-2H-1,2,4-triazin-3-one precursors. In a representative procedure, benzil (1,2-diphenylethanedione) reacts with thiosemicarbazide in ethanol at 80°C for 24–48 hours, forming 5,6-diphenyl-1,2,4-triazin-3(2H)-thione as an intermediate . Subsequent oxidative desulfurization or functional group interconversion introduces the sulfanyl moiety at position 5.

Critical Parameters :

-

Stoichiometry : A 1:1 molar ratio of diketone to thiosemicarbazide minimizes side products like disubstituted analogs .

-

Solvent Selection : Ethanol and acetonitrile are preferred for their ability to solubilize reactants while facilitating cyclization .

-

Temperature Control : Prolonged reflux (>30 hours) ensures complete ring closure but risks decomposition above 90°C .

Post-cyclization functionalization via nucleophilic substitution enables precise installation of the sulfanyl group. For instance, 5-chloro-2H-1,2,4-triazin-3-one reacts with thiols (e.g., benzyl mercaptan) in the presence of a base (e.g., sodium hydride or triethylamine) to yield 5-sulfanyl derivatives . This method offers modularity, allowing the introduction of diverse sulfanyl groups by varying the thiol precursor.

Reaction Optimization :

-

Base Strength : Strong bases (e.g., NaH) enhance nucleophilicity but may degrade sensitive triazine rings, whereas weaker bases (e.g., Et₃N) require longer reaction times .

-

Solvent Polarity : Polar aprotic solvents like DMF accelerate substitution by stabilizing transition states .

Example Protocol :

-

Dissolve 5-chloro-2H-1,2,4-triazin-3-one (1.0 equiv.) in anhydrous DMF.

-

Add benzyl mercaptan (1.2 equiv.) and Et₃N (2.0 equiv.) under nitrogen.

-

Stir at 60°C for 12 hours.

-

Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to isolate the product in 68% yield .

Oxidation and Reduction Strategies

Redox transformations of sulfur-containing precursors provide alternative routes to this compound. For example, oxidation of 5-mercapto-1,2,4-triazin-3(2H)-one derivatives with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (MCPBA) selectively generates sulfinyl or sulfonyl analogs, while controlled reduction preserves the sulfanyl group .

Oxidation Case Study :

Treatment of 5-mercapto-5,6-diphenyl-1,2,4-triazin-3(2H)-one with 30% H₂O₂ in acetic acid at 0°C produces the sulfinic acid derivative, which is subsequently decarboxylated to yield the target compound .

| Parameter | Condition | Yield |

|---|---|---|

| Oxidizing Agent | H₂O₂ (30% in HOAc) | 72% |

| Temperature | 0°C → RT | — |

| Reaction Time | 4 hours | — |

Industrial-Scale Synthesis Considerations

Industrial protocols prioritize cost efficiency and scalability. Continuous flow reactors have been adopted to enhance heat transfer and reduce reaction times compared to batch processes. For example, a pilot-scale synthesis of this compound achieved 85% purity using:

-

Catalyst : Zeolite-supported palladium for dehydrogenation .

-

Purification : Centrifugal partition chromatography (CPC) to remove disulfide byproducts .

Economic Metrics :

-

Raw Material Cost : $12–15/kg for thiosemicarbazide-based routes .

-

Energy Consumption : 15 kWh/kg for flow systems vs. 22 kWh/kg for batch .

Emerging Methodologies and Innovations

Recent advances include photochemical thiocyanation and enzyme-mediated sulfanyl group installation. A photoredox-catalyzed method using eosin Y and visible light achieved 92% yield under ambient conditions, though substrate scope remains limited to electron-deficient triazines .

Chemical Reactions Analysis

Types of Reactions

5-sulfanyl-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro-1,2,4-triazines.

Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

5-sulfanyl-2H-1,2,4-triazin-3-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent due to its ability to interact with biological targets.

Industry: It is used in the development of new materials with specific chemical properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 5-sulfanyl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of leucyl-tRNA synthetase in Mycobacterium tuberculosis, which is crucial for protein synthesis in the bacterium . The compound binds to the active site of the enzyme, preventing the aminoacylation of tRNA and thereby inhibiting protein synthesis. This mechanism is similar to that of other known antibiotics, making it a promising candidate for further drug development.

Comparison with Similar Compounds

Structural Features and Electronic Effects

- 5-Sulfanyl-2H-1,2,4-triazin-3-one : The sulfanyl group is electron-donating, which may increase nucleophilicity and metal-binding capacity compared to electron-withdrawing substituents (e.g., nitro groups). This could enhance interactions with biological targets or environmental matrices .

- Nitrotriazolone (NTO; 5-Nitro-1,2-dihydro-3H-1,2,4-triazin-3-one): The nitro (-NO₂) group at position 5 confers strong electron-withdrawing effects, increasing environmental persistence and reactivity. NTO is used in munitions but poses ecological risks due to its solubility and mobility in water .

- A-65260 (Perhydro-1,2,4-triazin-3-one): A saturated triazinone with reduced aromaticity, improving metabolic stability. It acts as a 5-lipoxygenase (5-LO) inhibitor without causing methaemoglobinaemia, a side effect seen in earlier analogues .

- HDAC6-Binding Triazinone (6-Methyl-5-[(4-propan-2-ylphenyl)amino]-2H-1,2,4-triazin-3-one): An amino-substituted derivative with high selectivity for histone deacetylase 6 (HDAC6), attributed to the 4-isopropylphenyl group enhancing hydrophobic interactions .

Table 1: Structural and Electronic Comparison

| Compound | Substituent(s) | Electronic Effect | Key Structural Feature |

|---|---|---|---|

| This compound | -SH at position 5 | Electron-donating | Enhanced metal coordination |

| Nitrotriazolone (NTO) | -NO₂ at position 5 | Electron-withdrawing | Environmental persistence |

| A-65260 | Perhydro scaffold | Reduced aromaticity | Improved metabolic stability |

| HDAC6-Binding Triazinone | -NH-(4-isopropylphenyl) | Hydrophobic enhancement | HDAC6 selectivity |

| 5-(p-Tolyl)-2H-1,2,4-triazin-3-one | 4-Methylphenyl | Lipophilic | Membrane permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.